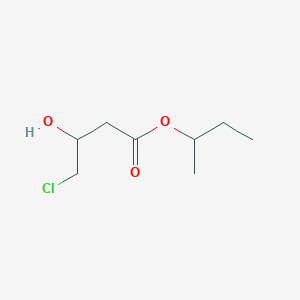![molecular formula C15H23N3O2S B14224182 N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide CAS No. 827036-63-5](/img/structure/B14224182.png)
N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide is a chemical compound with the molecular formula C15H23N3O2S It is known for its unique structure, which includes a phenylcarbamoyl group, a hexyl chain, and a sulfanylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 6-aminohexylamine: This intermediate is synthesized through the reduction of 6-nitrohexylamine.
Formation of phenylcarbamoyl derivative: The 6-aminohexylamine is reacted with phenyl isocyanate to form the phenylcarbamoyl derivative.
Introduction of sulfanylacetamide group: The final step involves the reaction of the phenylcarbamoyl derivative with 2-chloroacetamide in the presence of a base to introduce the sulfanylacetamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylcarbamoyl group can be reduced to form the corresponding amine.
Substitution: The sulfanylacetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide involves its interaction with specific molecular targets and pathways. The phenylcarbamoyl group can interact with proteins and enzymes, potentially inhibiting their activity. The sulfanylacetamide moiety may also play a role in modulating biological pathways by interacting with thiol groups in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-thioacetamide: Similar structure but with a thioacetamide group instead of sulfanylacetamide.
N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfonylacetamide: Contains a sulfonyl group instead of sulfanylacetamide.
Uniqueness
N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .
Propriétés
Numéro CAS |
827036-63-5 |
|---|---|
Formule moléculaire |
C15H23N3O2S |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
N-[6-(phenylcarbamoylamino)hexyl]-2-sulfanylacetamide |
InChI |
InChI=1S/C15H23N3O2S/c19-14(12-21)16-10-6-1-2-7-11-17-15(20)18-13-8-4-3-5-9-13/h3-5,8-9,21H,1-2,6-7,10-12H2,(H,16,19)(H2,17,18,20) |
Clé InChI |
ZOONFWOWCXQYQQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NCCCCCCNC(=O)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14224100.png)
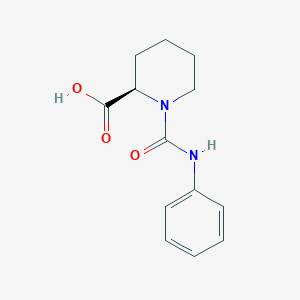
![Benzene, 1,2-bis[(2-methoxyphenyl)ethynyl]-](/img/structure/B14224113.png)
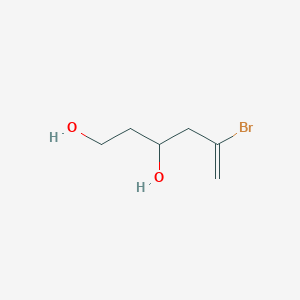
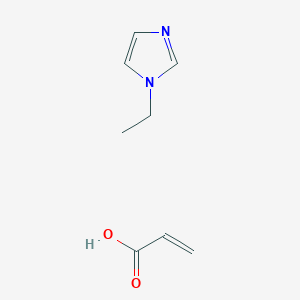
![2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-1-en-1-yl)benzene](/img/structure/B14224130.png)
![(2Z)-1H-Pyrrolo[1,2-d][1,4]diazonine](/img/structure/B14224135.png)
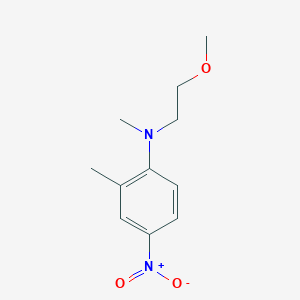
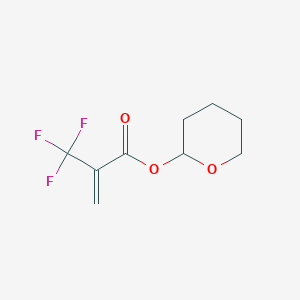

![2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-6-nitro-1H-benzimidazole](/img/structure/B14224160.png)
![5-[2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B14224167.png)
![acetic acid;(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-ol](/img/structure/B14224184.png)
